4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-bipyridine
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Overview
Description
4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two bipyridine units linked by 4,4,4-trifluorobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine units can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce partially or fully reduced bipyridine derivatives.
Scientific Research Applications
4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine largely depends on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various catalytic and electronic processes. The molecular targets and pathways involved include metal centers in enzymes or synthetic catalysts, where the bipyridine units facilitate electron transfer and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar in structure but with chloromethyl groups instead of trifluorobutyl groups.
2,4,6-Tri-tert-butylphenol: Another compound with bulky substituents that influence its chemical reactivity and applications.
Uniqueness
4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine is unique due to the presence of trifluorobutyl groups, which impart distinct electronic properties and steric effects. These features make it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.
Properties
CAS No. |
899793-87-4 |
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Molecular Formula |
C18H18F6N2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(4,4,4-trifluorobutyl)-2-[4-(4,4,4-trifluorobutyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C18H18F6N2/c19-17(20,21)7-1-3-13-5-9-25-15(11-13)16-12-14(6-10-26-16)4-2-8-18(22,23)24/h5-6,9-12H,1-4,7-8H2 |
InChI Key |
BZPQCYQTCUTTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCC(F)(F)F)C2=NC=CC(=C2)CCCC(F)(F)F |
Origin of Product |
United States |
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